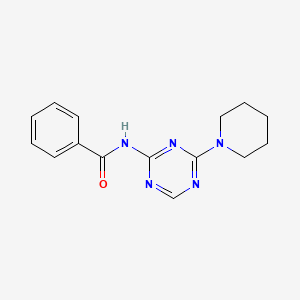

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c21-13(12-7-3-1-4-8-12)18-14-16-11-17-15(19-14)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBCWUXHLLMKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=N2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis protocol for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide"

An In-depth Technical Guide to the Synthesis of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide

Authored by: A Senior Application Scientist

Introduction: The 1,3,5-Triazine Scaffold in Modern Drug Discovery

The 1,3,5-triazine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant biological activity. Its derivatives are integral to medicinal chemistry, demonstrating a wide spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial properties.[1][2] The versatility of the 1,3,5-triazine ring stems from its unique electronic properties and the ability to undergo sequential, regioselective functionalization. This allows for the precise construction of diverse molecular libraries, making it a cornerstone for lead optimization and the development of novel therapeutic agents.[2]

This guide provides a comprehensive, field-proven protocol for the synthesis of a specific, multi-substituted derivative: This compound . We will delve into the underlying principles of the synthetic strategy, provide a detailed, step-by-step experimental procedure, and offer expert insights into process control and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of complex triazine derivatives.

Strategic Synthesis: A Stepwise Nucleophilic Aromatic Substitution Approach

The synthesis of unsymmetrically substituted triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is governed by the principles of a sequential nucleophilic aromatic substitution (SNAr) mechanism.[1] The three chlorine atoms on the cyanuric chloride ring exhibit differential reactivity, which can be exploited through precise temperature control.[2][3]

The Causality of Temperature Control: The electron-withdrawing nature of the nitrogen atoms in the triazine ring renders the chlorine-bearing carbon atoms highly electrophilic. As each chlorine atom is replaced by a nucleophile (typically an electron-donating group), the ring becomes less electron-deficient, thus deactivating the remaining chlorine atoms towards further substitution.[1][4] This inherent change in reactivity allows for a controlled, stepwise substitution:

-

First Substitution: Occurs readily at low temperatures, typically 0°C or below.[3][4]

-

Second Substitution: Requires moderately increased temperatures, often around room temperature.[3][5]

-

Third Substitution: Necessitates elevated temperatures, often above 60-80°C.[3][4]

For the target molecule, this compound, two distinct nucleophiles—benzamide and piperidine—must be introduced. The chosen strategy involves a two-step sequence designed for optimal control and yield. We will first introduce the less nucleophilic benzamide moiety, followed by the more reactive secondary amine, piperidine. This sequence allows for milder conditions in the final step and prevents potential side reactions that could occur if the highly reactive piperidine were introduced first.

Caption: Synthetic workflow for the target molecule.

Part 1: Synthesis of Intermediate: N-(4,6-dichloro-1,3,5-triazin-2-yl)benzamide

This initial step involves the selective mono-substitution of cyanuric chloride with benzamide. The key to success is maintaining a low temperature (0°C) to prevent the formation of di-substituted byproducts.[4] Benzamide is a weaker nucleophile than an alkyl amine; therefore, its reaction requires careful control of stoichiometry and the presence of a base to neutralize the hydrochloric acid generated in situ.

Experimental Protocol: Step 1

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Solvent/Notes |

| Cyanuric Chloride | 1.0 | 184.41 | (user defined) | Highly reactive, lachrymator. Handle in a fume hood. |

| Benzamide | 1.0 | 121.14 | (user defined) | |

| Sodium Bicarbonate (NaHCO₃) | 1.0 | 84.01 | (user defined) | Base to neutralize HCl.[5] |

| Acetone or THF | - | - | (user defined) | Anhydrous solvent. |

Procedure:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice-water bath. It is critical to maintain this temperature to ensure mono-substitution.[4]

-

Nucleophile Addition: In a separate beaker, prepare a solution of benzamide (1.0 eq) and sodium bicarbonate (1.0 eq) in acetone.

-

Reaction: Add the benzamide/NaHCO₃ solution dropwise to the stirred cyanuric chloride solution over a period of 60-90 minutes, ensuring the internal temperature does not rise above 5°C.

-

Monitoring: Stir the reaction mixture at 0-5°C for an additional 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the cyanuric chloride spot has been consumed.

-

Work-up: Once the reaction is complete, filter the mixture to remove the sodium chloride byproduct and any unreacted sodium bicarbonate.

-

Isolation: Pour the filtrate into ice-cold water to precipitate the product. Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude N-(4,6-dichloro-1,3,5-triazin-2-yl)benzamide can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol if higher purity is required.

Part 2: Synthesis of this compound

In this second stage, the dichloro-triazine intermediate is reacted with piperidine. The temperature is raised to room temperature to facilitate the substitution of the second, less reactive chlorine atom.[3]

Experimental Protocol: Step 2

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Solvent/Notes |

| N-(4,6-dichloro-1,3,5-triazin-2-yl)benzamide | 1.0 | 269.09 | (user defined) | From Step 1. |

| Piperidine | 1.1 | 85.15 | (user defined) | Slight excess to ensure complete reaction. |

| Triethylamine (TEA) or DIEA | 1.1 | 101.19 | (user defined) | Base to scavenge HCl.[6] |

| Tetrahydrofuran (THF) or 1,4-Dioxane | - | - | (user defined) | Anhydrous solvent. |

Procedure:

-

Preparation: Dissolve the N-(4,6-dichloro-1,3,5-triazin-2-yl)benzamide intermediate (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Base and Nucleophile Addition: Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of piperidine (1.1 eq). A slight exotherm may be observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Monitoring: Monitor the reaction by TLC until the starting dichloro-intermediate is no longer visible.

-

Work-up: Filter the reaction mixture to remove the precipitated salt. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel to yield the pure this compound.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a two-step addition-elimination mechanism, characteristic of SNAr. The nucleophile attacks the electron-deficient carbon atom of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex.[7][8] This intermediate is stabilized by the electron-withdrawing triazine core. In the subsequent step, the chloride leaving group is eliminated, restoring the aromaticity of the ring.

Caption: General SNAr mechanism on the 1,3,5-triazine ring.

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 | Incomplete reaction of benzamide. | Ensure benzamide is fully dissolved. Consider using a slightly stronger, non-nucleophilic base like DIEA if NaHCO₃ proves insufficient. |

| Formation of di-substituted product in Step 1 | Reaction temperature was too high (>5°C). | Maintain strict temperature control at 0°C. Ensure slow, dropwise addition of the nucleophile solution.[4] |

| Low yield in Step 2 | Deactivation of the intermediate. | If the reaction is sluggish at room temperature, gently warm the mixture to 40-50°C and monitor closely by TLC. |

| Product difficult to purify | Presence of triazene byproducts or other impurities. | Control the pH during the coupling reaction. Purification by column chromatography may be necessary.[9] |

Safety Considerations

-

Cyanuric Chloride: Is corrosive and a lachrymator. It reacts with water to release HCl. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Acetone and THF are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Amines: Piperidine and triethylamine are corrosive and have strong odors. Handle in a fume hood.

By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize this compound and its analogs for further investigation in drug discovery and development programs.

References

- BenchChem. (2025).

- R Discovery. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. R Discovery.

- CoLab. (2024).

- RSC Publishing. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. RSC Publishing.

- PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. PrepChem.com.

- ChemRxiv. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv.

- BenchChem. (2025). Application Notes and Protocols for the Preparation of Mono-substituted Derivatives from 2,4-dichloro-6-phenoxy-1,3,5-triazine. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel. BenchChem.

- PMC - NIH. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH.

- PMC. (n.d.). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. PMC.

- ResearchGate. (n.d.). Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1.

- BenchChem. (2025). Technical Support Center: Synthesis of 1-(4-Chlorophenylazo)piperidine. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | CoLab [colab.ws]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 1,3,5-Triazine Compounds

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,3,5-triazine ring is a privileged heterocyclic scaffold that forms the core of a vast array of biologically active compounds.[1][2] Its unique chemical properties, including high reactivity and the ability to be sequentially and selectively substituted at the 2, 4, and 6 positions, have made it a cornerstone in the development of herbicides, anticancer agents, and antimicrobial drugs.[3][4] This guide provides an in-depth exploration of the core mechanisms of action through which 1,3,5-triazine derivatives exert their potent biological effects. We will dissect the molecular interactions and downstream cellular consequences in three primary domains: herbicidal action through the inhibition of photosynthesis, anticancer activity via the disruption of folate metabolism and kinase signaling, and antimicrobial effects through various targeted and non-specific pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

Introduction: The Versatility of the 1,3,5-Triazine Scaffold

The s-triazine is a six-membered ring containing three nitrogen atoms and three carbon atoms. The parent compound for the synthesis of most derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3][5] The three chlorine atoms on this precursor are highly reactive and can be displaced by nucleophiles with stepwise selectivity by carefully controlling the reaction temperature. This synthetic tractability allows for the creation of vast libraries of mono-, di-, and tri-substituted triazines with finely tuned physicochemical and biological properties.[3] This chemical flexibility is the foundation for the broad spectrum of biological activities exhibited by this class of compounds, ranging from agricultural applications to advanced clinical therapeutics.[1][6]

Part I: Herbicidal Mechanism of Action: Inhibition of Photosystem II

The most well-established and commercially significant application of 1,3,5-triazines is in agriculture as herbicides. Compounds like atrazine and simazine are widely used for broadleaf weed control in various crops.[7][8]

Core Mechanism: Blocking Photosynthetic Electron Transport

The primary mechanism of action for triazine herbicides is the potent inhibition of photosynthesis at Photosystem II (PSII).[7][9]

-

Target Site: Triazine herbicides bind to the D1 protein, a core component of the PSII reaction center located in the thylakoid membranes of chloroplasts.[10][11]

-

Competitive Binding: The binding site on the D1 protein is specifically the niche normally occupied by plastoquinone (PQ), the secondary quinone acceptor (QB).[10][12] The triazine molecule competes with PQ for this binding site.[12]

-

Electron Transport Interruption: By binding to the QB site, the herbicide physically blocks the transfer of electrons from the primary quinone acceptor (QA) to plastoquinone.[10][13] This interruption halts the entire photosynthetic electron transport chain.[8][9]

-

Downstream Consequences: The blockage of electron flow has two major lethal effects on the plant:

-

Energy Depletion: The synthesis of ATP and NADPH, the energy currency and reducing power required to fix CO2 and produce carbohydrates, is halted.[10] This effectively starves the plant.

-

Oxidative Stress: The energy from absorbed light cannot be dissipated through the electron transport chain. This leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[10] These ROS cause rapid lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell death.[8][10]

-

Injury symptoms in susceptible plants, such as yellowing (chlorosis) and tissue death (necrosis), typically appear on older leaves first, starting from the margins and progressing inward, as the xylem-transported herbicide accumulates.[11]

Visualization: Atrazine Inhibition of Photosystem II

Caption: Atrazine blocks the QB binding site on the D1 protein in PSII, halting electron flow to plastoquinone and causing a buildup of energy that generates destructive reactive oxygen species (ROS).

Experimental Protocol: Photosystem II Inhibition Assay (Hill Reaction)

This protocol describes a method to quantify the inhibitory effect of a triazine compound on PSII activity by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

-

Thylakoid Isolation:

-

Homogenize fresh spinach or pea leaves in an ice-cold isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 1 mM MgCl2, 1 mM MnCl2, 2 mM EDTA).

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet intact chloroplasts and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 4000 x g) for 10 minutes to pellet the thylakoid membranes.

-

Resuspend the thylakoid pellet in a small volume of the isolation buffer and determine the chlorophyll concentration spectrophotometrically.

-

-

Reaction Setup:

-

Prepare a reaction mixture in a cuvette containing reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 100 mM sorbitol) and 50 µM DCPIP.

-

Add the test triazine compound at various concentrations (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 1%). Include a solvent-only control.

-

Add the isolated thylakoids to achieve a final chlorophyll concentration of 10-20 µg/mL. Keep the cuvette in the dark.

-

-

Measurement:

-

Place the cuvette in a spectrophotometer and measure the initial absorbance at 600 nm (A600).

-

Illuminate the sample with a strong actinic light source (e.g., a red light source >650 nm).[7]

-

Record the decrease in A600 over time (e.g., every 15 seconds for 2-3 minutes) as the blue DCPIP is reduced to its colorless form.

-

The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of PSII activity).

-

Part II: Anticancer Mechanism of Action: Targeting Cell Proliferation

The 1,3,5-triazine scaffold is a key pharmacophore in the development of modern anticancer agents.[1][14] Its derivatives have been shown to target several key pathways involved in cancer cell growth and survival.

Primary Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

A prominent mechanism of action for many anticancer triazines is the inhibition of dihydrofolate reductase (DHFR).[15][16] DHFR is a critical enzyme in cell metabolism.

-

Enzyme Function: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[16]

-

Role of THF: THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and, crucially, thymidylate (dTMP), a necessary precursor for DNA synthesis and repair.[16][17]

-

Inhibition and Consequences: Triazine-based DHFR inhibitors, such as certain dihydro-1,3,5-triazines, act as structural analogues of the natural substrate (DHF) and bind tightly to the enzyme's active site.[15][18] This inhibition leads to:

-

Depletion of the cellular THF pool.

-

Cessation of thymidylate and purine synthesis.

-

Inhibition of DNA replication and repair, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[17]

-

Several novel dihydro-1,3,5-triazine derivatives have shown potent inhibitory activity against human DHFR, with IC50 values in the nanomolar range, comparable to the established drug methotrexate.[15]

Visualization: DHFR Inhibition Pathway

Caption: 1,3,5-Triazine inhibitors block DHFR, depleting the tetrahydrofolate needed by thymidylate synthase. This halts DNA synthesis and induces apoptosis in cancer cells.

Emerging Mechanisms: Kinase Inhibition and Multi-Targeting

Beyond DHFR, the 1,3,5-triazine scaffold has proven effective for designing inhibitors of various protein kinases that are crucial for cancer cell signaling.[19] Many derivatives act on multiple targets, which can enhance efficiency and overcome drug resistance.[20] Key kinase targets include:

-

PI3K/mTOR Pathway: Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are central regulators of cell growth, proliferation, and survival. Triazine derivatives have been developed as potent inhibitors of these kinases.[19]

-

Receptor Tyrosine Kinases (RTKs): These include EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical for tumor growth and angiogenesis (the formation of new blood vessels).[19][21] Triazine compounds have been designed to bind to the ATP-binding site of these kinases, inhibiting their activity.[21]

Experimental Protocol: DHFR Enzyme Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of DHFR activity by monitoring the consumption of its cofactor, NADPH.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL Bovine Serum Albumin (BSA).

-

Enzyme: Recombinant human DHFR.

-

Substrate: Dihydrofolic acid (DHF).

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).

-

Test Compound: 1,3,5-triazine derivative dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, add the assay buffer.

-

Add the test compound at various final concentrations. Include a positive control (e.g., methotrexate) and a negative control (DMSO vehicle).

-

Add a fixed concentration of NADPH (e.g., 100 µM).

-

Add a fixed concentration of DHFR enzyme (e.g., 10-20 nM).

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding DHF (e.g., 50 µM).

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Monitor the decrease in absorbance at 340 nm (A340) over time (e.g., every 20 seconds for 10-20 minutes). The decrease in A340 corresponds to the oxidation of NADPH to NADP+.

-

-

Data Analysis:

-

Calculate the initial velocity (V0) of the reaction for each well from the linear portion of the kinetic curve.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Part III: Antimicrobial Mechanism of Action

1,3,5-triazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[3][22][23] The mechanisms are diverse and often depend on the specific substitutions on the triazine core.

Key Antimicrobial Mechanisms

-

Enzyme Inhibition: Similar to their anticancer action, some antimicrobial triazines function by inhibiting essential microbial enzymes.

-

Bacterial DHFR Inhibition: Triazines can be designed for selective inhibition of bacterial DHFR over human DHFR, a strategy famously employed by the drug trimethoprim (though not a triazine, it shares the antifolate principle).[16]

-

DNA Gyrase Inhibition: Some novel triazine derivatives have been shown to act as DNA gyrase inhibitors, preventing the proper coiling and uncoiling of bacterial DNA, which is essential for replication and transcription.[2]

-

-

Membrane Disruption (Antimicrobial Peptide Mimicry): A successful strategy involves designing triazine derivatives that mimic the properties of natural antimicrobial peptides (AMPs).[4][24]

-

Design Principle: By incorporating cationic charges (e.g., from amino groups) and lipophilic moieties, triazine-based molecules can be created that preferentially interact with the negatively charged membranes of bacteria.[24]

-

Mechanism: These compounds are thought to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. Triazine can serve as a scaffold to present multiple peptide arms, creating dendrimeric structures with enhanced antimicrobial activity against Gram-negative bacteria like E. coli and P. aeruginosa.[4][25]

-

Visualization: Antimicrobial Workflow and Mechanism

Caption: A typical workflow for determining antimicrobial efficacy (MIC assay) and a proposed mechanism involving membrane disruption by cationic 1,3,5-triazine derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a triazine compound against a bacterial strain.

-

Preparation:

-

Prepare a stock solution of the test triazine compound in DMSO.

-

In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

In well 1, add 100 µL of the triazine stock solution at twice the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture in MHB, adjusted to a 0.5 McFarland turbidity standard.

-

Dilute this suspension so that after inoculation, each well contains approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).

-

The MIC is defined as the lowest concentration of the triazine compound at which there is no visible growth.

-

A growth indicator like resazurin can be added to aid in visualization (blue when no growth, pink when growth occurs).

-

Conclusion

The 1,3,5-triazine core is a remarkably versatile and powerful scaffold in medicinal and agricultural chemistry. Its mechanisms of action are well-defined in established applications and intriguingly diverse in emerging fields. From the precise inhibition of the D1 protein in plant chloroplasts to the targeted disruption of DHFR and kinase signaling in cancer cells, and the multifaceted attack on microbial pathogens, triazine chemistry continues to provide a robust platform for the development of novel, potent, and selective therapeutic and crop protection agents. Future research will undoubtedly uncover new targets and refine existing derivatives, further cementing the legacy of the 1,3,5-triazine ring as a truly privileged structure in science.

References

- 1,3,5-Triazines: A promising scaffold for anticancer drugs development. (2017). European Journal of Medicinal Chemistry.

- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). Molecules.

- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.). Current Organic Chemistry.

- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). Molecules.

- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Molecules.

- Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. (2008). Bioorganic & Medicinal Chemistry Letters.

- Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. (2017). European Journal of Medicinal Chemistry.

- Inhibitors of Photosystem II. (n.d.). passel.

- Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine deriv

- 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. (2020). Current Topics in Medicinal Chemistry.

- Changes in [14C]Atrazine Binding Associated with the Oxidation-Reduction State of the Secondary Quinone Acceptor of Photosystem II. (n.d.). Plant Physiology.

- Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (n.d.). Taylor & Francis Online.

- The Mode of Action of Triazine Herbicides in Plants. (n.d.).

- 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. (2024).

- Triazine herbicides. (n.d.). ChemicalBook.

- 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. (2024).

- A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (2021).

- Photosynthesis inhibitor herbicides. (n.d.). University of Minnesota Extension.

- Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). University of Tennessee.

- 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. (2024).

- Chemical structures of dihydro-1,3,5-triazine moiety with anticancer activity. (n.d.).

- Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (n.d.). International Journal of Environmental Research and Public Health.

- The Grouping of a Series of Triazine Pesticides Based on a Common Mechanism of Toxicity. (n.d.).

- Dihydrofolate reductase inhibitor. (n.d.). Wikipedia.

- Synthesis and antimicrobial activity of some novel 1,3,5-triazin deriv

- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). Molecules.

Sources

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Triazine herbicides [m.chemicalbook.com]

- 9. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 11. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 12. Changes in [14C]Atrazine Binding Associated with the Oxidation-Reduction State of the Secondary Quinone Acceptor of Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 13. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 14. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. 1,3,5-Triazine-azole Hybrids and their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives - Kuvaeva - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 24. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine-Triazine Scaffold: A Privileged Motif for Targeting Key Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The unique structural combination of a piperidine ring and a triazine core has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological targets modulated by piperidine-containing triazines. We will delve into the mechanistic intricacies of their interactions with key protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in a range of pathologies from cancer to neurodegenerative disorders. This document is intended to serve as a practical resource, offering not only a synthesis of the current understanding of these compounds' mechanisms of action but also detailed experimental protocols for their target identification and validation. By elucidating the structure-activity relationships and showcasing relevant signaling pathways, this guide aims to empower researchers in the rational design and development of novel therapeutics based on the piperidine-triazine framework.

Introduction: The Chemical Appeal of the Piperidine-Triazine Hybrid

The prevalence of the piperidine moiety in pharmaceuticals is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, metabolic stability, and membrane permeability[1]. When coupled with the triazine ring, a nitrogen-rich heterocycle with versatile substitution patterns, the resulting hybrid molecules offer a three-dimensional diversity that allows for precise interactions with a multitude of biological targets[2][3][4]. This guide will explore the significant therapeutic potential of this chemical class by examining its interactions with key biological targets.

Key Biological Targets and Mechanisms of Action

Piperidine-containing triazines have demonstrated significant activity against a range of biological targets, leading to their investigation in various therapeutic areas.

Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Piperidine-containing triazines have been successfully developed as potent kinase inhibitors.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers[5][6]. Several piperidine-containing triazines have been identified as potent PI3K inhibitors.

-

Mechanism of Action: These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial step in activating downstream signaling[3][7]. Some derivatives exhibit isoform selectivity, which is crucial for minimizing off-target effects. For instance, l-aminoacyl-triazine derivatives have been shown to selectively inhibit PI3Kβ by targeting the non-conserved Asp862 residue[8][9]. The morpholine ring, often present in these inhibitors, can form hydrogen bonds with key residues like Val851 in the hinge region of the PI3K active site[7].

-

Signaling Pathway:

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of piperidine-containing triazines.

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), becomes a potent oncogenic driver, particularly in non-small cell lung cancer (NSCLC)[10][11].

-

Mechanism of Action: Piperidine-containing triazines have been developed as ATP-competitive ALK inhibitors, binding to the ATP-binding pocket of the ALK kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cancer cell survival and proliferation[10][12]. The piperidine moiety often plays a crucial role in establishing key interactions within the kinase domain, though mutations in this region can lead to drug resistance[13].

EGFR is another receptor tyrosine kinase whose overexpression or mutation is implicated in various cancers.

-

Structure-Activity Relationship (SAR): The triazine core of these inhibitors often mimics the adenine region of ATP, while the piperidine group can be modified to enhance potency and selectivity. Lipophilicity introduced through substitutions on the piperidine or aniline moieties has been shown to improve cytotoxicity against cancer cell lines by enhancing binding to the lipophilic regions of the EGFR binding site[14]. The introduction of chiral centers on the triazine scaffold has also been explored to optimize interactions with the EGFR active site[15].

GPCR Modulation in Inflammation and Neurological Disorders

GPCRs represent a large family of transmembrane receptors that are attractive drug targets for a wide range of diseases.

The H4R is primarily expressed on immune cells and is involved in inflammatory and immune responses, making it a target for anti-inflammatory and analgesic drugs[16].

-

Mechanism of Action: Piperidine-containing triazines have been developed as H4R antagonists. The basic nitrogen of the piperidine or piperazine ring is a key pharmacophoric feature for interaction with the receptor. SAR studies have shown that the nature of the substituent on the triazine ring and the length of the alkyl linker can significantly influence the affinity and functional activity at the H4R[9][16]. For example, a cyclohexylmethyl substituent on the triazine core has been shown to yield compounds with good H4R affinity and antagonist activity[1].

Enzyme Inhibition in Neurodegenerative Diseases

The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline[17][18]. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation, is a key therapeutic strategy.

-

Mechanism of Action: Piperidine-containing triazines have been designed as cholinesterase inhibitors[19]. Some derivatives exhibit a non-competitive mode of inhibition, suggesting they bind to a site distinct from the active site, potentially the peripheral anionic site (PAS) of AChE[19]. This dual binding to both the catalytic active site and the PAS can be advantageous, as the PAS is also implicated in the aggregation of amyloid-beta peptides[19].

-

Signaling Pathway:

Caption: Cholinergic signaling at the synapse and the role of piperidine-containing triazine cholinesterase inhibitors.

Data Summary: Biological Activities of Piperidine-Containing Triazines

The following tables summarize the reported biological activities of representative piperidine-containing triazine derivatives.

Table 1: Anticancer Activity of Piperidine-Containing Triazines

| Compound ID/Reference | Target(s) | Cancer Cell Line | IC50/GI50 (µM) | Citation(s) |

| Compound 4j | EGFR/PI3K/mTOR | MCF-7 (Breast) | 2.93 | [20] |

| Compound 4f | EGFR/PI3K/mTOR | HCT-116 (Colon) | 0.50 | [14] |

| Compound 4f | EGFR | - | 0.061 (enzymatic) | [14] |

| Triapine analog L3 | Ribonucleotide Reductase | HCT116 (Colon) | 0.12 | [21] |

| Pyrimidine analog 2 | ALK | - | Potent (biochemical) | [22] |

| Compound 11 | Not specified | SW620 (Colon) | 5.85 | [23] |

| Thiazolidine-2,5-dione 20 | EGFR-TK | MDA-MB-231 (Breast) | 2.54 | [24] |

| B3962 | Not specified | Various | 0.36 (mean) | [25] |

| B4125 | Not specified | Various | 0.48 (mean) | [25] |

Table 2: Anti-inflammatory and Neuroprotective Activity of Piperidine-Containing Triazines

| Compound ID/Reference | Target(s) | Assay | IC50/Ki (µM) | Citation(s) |

| Compound 10 | COX-2 | Enzymatic Assay | 0.02 | [26] |

| Compound 6 | Histamine H4 Receptor | Radioligand Binding | 0.063 (Ki) | [16] |

| Compound 14 | Histamine H4 Receptor | Radioligand Binding | 0.160 (Ki) | [1] |

| Compound 6g | Acetylcholinesterase (AChE) | Enzymatic Assay | 0.2 | [19] |

| LASSBio-767 | Cholinesterases | Enzymatic Assay | 6.1 (Ki) | |

| Compound 7 | Acetylcholinesterase (AChE) | Enzymatic Assay | 7.32 | [27] |

Experimental Protocols for Target Identification and Validation

The identification and validation of the biological targets of novel piperidine-containing triazines are critical steps in the drug discovery process. The following are detailed protocols for key experimental workflows.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method for identifying the protein targets of small molecules based on the principle that ligand binding stabilizes a protein against proteolysis[4][28].

-

Principle: A small molecule binding to its target protein can induce a conformational change that renders the protein more resistant to digestion by proteases. By comparing the protein degradation patterns of a cell lysate treated with the compound versus a vehicle control, stabilized proteins can be identified as potential targets.

-

Step-by-Step Methodology:

-

Cell Lysate Preparation:

-

Culture cells to approximately 80-90% confluency.

-

Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., M-PER or RIPA buffer) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.

-

-

Compound Treatment:

-

Dilute the cell lysate to a final concentration of 1 mg/mL in an appropriate buffer (e.g., TNC buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2).

-

Aliquot the lysate and treat with the piperidine-containing triazine compound at various concentrations or with a vehicle control (e.g., DMSO).

-

Incubate at room temperature for 1 hour with gentle rotation.

-

-

Protease Digestion:

-

Add a protease (e.g., pronase or thermolysin) to each sample at a predetermined optimal concentration.

-

Incubate at room temperature for a specific time (e.g., 10-30 minutes). The optimal protease concentration and digestion time should be determined empirically to achieve partial digestion.

-

-

Quenching and Sample Preparation:

-

Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

-

Heat the samples at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Visualize the protein bands by Coomassie blue or silver staining.

-

Excise the bands that show increased intensity in the compound-treated lanes compared to the control.

-

Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

-

-

Workflow Diagram:

Caption: A streamlined workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Affinity Chromatography

This technique utilizes the specific binding interaction between a small molecule (bait) and its target protein (prey) to isolate the target from a complex mixture[20][29][30].

-

Principle: The piperidine-containing triazine is immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over this matrix, and proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified.

-

Step-by-Step Methodology:

-

Immobilization of the Compound:

-

Synthesize a derivative of the piperidine-containing triazine with a linker arm suitable for covalent attachment to an activated chromatography resin (e.g., NHS-activated agarose).

-

Couple the compound to the resin according to the manufacturer's instructions.

-

Wash the resin extensively to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Prepare a cell lysate as described in the DARTS protocol.

-

-

Binding:

-

Incubate the cell lysate with the compound-immobilized resin for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the resin several times with a wash buffer (e.g., PBS with a low concentration of non-ionic detergent) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins using a competitive ligand (e.g., a high concentration of the free piperidine-containing triazine) or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and identify them by mass spectrometry.

-

-

Cellular Thermal Shift Assay (CETSA)

CETSA is another powerful method to confirm target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding[29][31][32][33].

-

Principle: The binding of a small molecule to its target protein can alter the protein's melting temperature (Tm). CETSA measures this thermal shift to confirm direct interaction between the compound and the target protein in intact cells or cell lysates.

-

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat intact cells or cell lysates with the piperidine-containing triazine or a vehicle control.

-

-

Heating:

-

Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).

-

-

Lysis and Fractionation:

-

Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

-

Detection:

-

Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting, ELISA, or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

-

-

In-Cell Western (ICW) Assay for Kinase Inhibition

The ICW assay is a quantitative immunofluorescence-based method to measure protein levels and post-translational modifications (like phosphorylation) directly in fixed cells in a microplate format[23][30][34][35]. It is particularly useful for validating the inhibition of a specific kinase in a cellular context.

-

Principle: This assay quantifies the phosphorylation of a specific substrate of a target kinase. Inhibition of the kinase by a piperidine-containing triazine will lead to a decrease in the phosphorylation of its substrate, which can be detected using a phospho-specific antibody.

-

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the piperidine-containing triazine inhibitor for a specified time.

-

-

Fixation and Permeabilization:

-

Fix the cells with a solution of 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody specific for the phosphorylated form of the kinase substrate overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., an IRDye-conjugated antibody) for 1 hour at room temperature in the dark.

-

-

Normalization and Detection:

-

A second primary antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein can be used for normalization, detected with a secondary antibody with a different fluorescent dye.

-

Scan the plate using an infrared imaging system to quantify the fluorescence intensity.

-

-

Data Analysis:

-

Normalize the phospho-protein signal to the total protein or housekeeping protein signal.

-

Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

-

-

Conclusion and Future Perspectives

The piperidine-containing triazine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of a diverse range of biological targets. The inherent "drug-likeness" of the piperidine ring, combined with the synthetic tractability and diverse substitution possibilities of the triazine core, provides a powerful platform for medicinal chemists. The examples highlighted in this guide, from kinase inhibitors in oncology to GPCR antagonists and enzyme inhibitors for neurodegenerative diseases, underscore the broad therapeutic potential of this chemical class.

Future research in this area will likely focus on several key aspects:

-

Enhanced Selectivity: The development of more isoform-selective inhibitors, particularly for kinases, will be crucial to minimize off-target effects and improve the therapeutic window.

-

Multi-Targeted Ligands: The design of single molecules that can modulate multiple targets within a disease-relevant pathway holds promise for overcoming drug resistance and achieving synergistic therapeutic effects.

-

Novel Target Identification: The application of unbiased target identification methods, such as DARTS and affinity chromatography coupled with proteomics, will continue to uncover novel biological targets for piperidine-containing triazines, potentially expanding their therapeutic applications to new disease areas.

References

- Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Current Organic Chemistry, 30(3), 149-162.

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1185. [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 5(4), 281-295. [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 281-295. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 115-132. [Link]

-

The cholinergic system during the progression of Alzheimer's disease: therapeutic implications. Journal of Neurochemistry, 111(1), 8-20. [Link]

-

Piperazinyl fragment improves anticancer activity of Triapine. PLoS One, 14(8), e0221427. [Link]

-

Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24537-24551. [Link]

-

Modification of the lead molecule: Tryptophan and piperidine appended triazines reversing inflammation and hyeperalgesia in rats. Bioorganic & Medicinal Chemistry, 28(2), 115246. [Link]

-

The diverse functions of cholinergic signaling in the human body. ResearchGate. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(20), e4189. [Link]

-

PI3K/AKT/mTOR pathway. Wikipedia. [Link]

-

Cholinergic hypothesis of neurodegeneration. ResearchGate. [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2117. [Link]

-

Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(1), 234. [Link]

-

CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline. European Journal of Pharmacology, 580(1-2), 1-8. [Link]

-

l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. ACS Medicinal Chemistry Letters, 3(8), 659-663. [Link]

-

ALK inhibitors of bis-ortho-alkoxy-para-piperazinesubstituted-pyrimidines and -triazines for cancer treatment. Bioorganic & Medicinal Chemistry Letters, 25(1), 148-152. [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. National Center for Biotechnology Information. [Link]

-

Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. Bioorganic Chemistry, 85, 82-96. [Link]

-

Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. Investigational New Drugs, 18(1), 9-16. [Link]

-

In-Cell Western (ICW) Protocol. Rockland Immunochemicals Inc.[Link]

-

In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR Protocols, 3(3), 101569. [Link]

-

CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

- Triazine compounds as pi3 kinase and mtor inhibitors.

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 241-252. [Link]

-

Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Journal of Medicinal Chemistry, 66(12), 8089-8106. [Link]

-

Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. National Center for Biotechnology Information. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 21(23), 9037. [Link]

-

Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][2][3][28]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1342-1346. [Link]

-

Anti-inflammatory activity of triazine derivatives: A systematic review. ResearchGate. [Link]

-

Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. International Journal of Molecular Sciences, 24(10), 8933. [Link]

-

Clinical benefits of a new piperidine-class AChE inhibitor. European Neuropsychopharmacology, 9, S69-S77. [Link]

-

Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives. ResearchGate. [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science Publishers. [Link]

-

Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116799. [Link]

-

What are ALK inhibitors and how do they work? Patsnap Synapse. [Link]

-

New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 15(24), 7736-7742. [Link]

-

A class of highly selective inhibitors bind to an active state of PI3Kγ. Nature Chemical Biology, 15(3), 259-268. [Link]

-

Representative type-I1/2 ALK inhibitors with the piperidine... ResearchGate. [Link]

-

ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Hematology & Oncology, 17(1), 66. [Link]

-

Introduction to ALK inhibitors. YouTube. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are ALK inhibitors and how do they work? [synapse.patsnap.com]

- 11. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. jocpr.com [jocpr.com]

- 22. ALK inhibitors of bis-ortho-alkoxy-para-piperazinesubstituted-pyrimidines and -triazines for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. licorbio.com [licorbio.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Modification of the lead molecule: Tryptophan and piperidine appended triazines reversing inflammation and hyeperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scispace.com [scispace.com]

- 29. scispace.com [scispace.com]

- 30. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. bio-protocol.org [bio-protocol.org]

- 33. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 34. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 35. biomol.com [biomol.com]

"in silico modeling of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide"

The trustworthiness of this protocol lies in its self-validating structure: the initial ADMET predictions filter for drug-like properties, the docking identifies specific, testable interactions, and the MD simulation validates the stability of those docked poses. The insights gained from this computational pipeline provide a strong foundation for subsequent experimental validation, including chemical synthesis, in vitro binding assays, and cell-based activity studies, thereby accelerating the journey from a chemical concept to a potential therapeutic agent. [2][30]

References

-

GROMACS Tutorials. [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials! [Link]

-

Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed. [Link]

-

Molecular Docking Tutorial. [Link]

-

GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]

-

Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed. [Link]

-

Molecular Docking Experiments - Chemistry LibreTexts. [Link]

-

A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics - YouTube. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

-

ADMET-AI. [Link]

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. [Link]

-

AutoDock Vina Manual. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

-

SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics - YouTube. [Link]

-

Running molecular dynamics simulations using GROMACS - Galaxy Training! [Link]

-

How to use SwissADME? - YouTube. [Link]

-

1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed. [Link]

-

GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. [Link]

-

AutoDock Vina Manual | PDF | Docking (Molecular) | Mac Os X Snow Leopard - Scribd. [Link]

-

PreADMET | Prediction of ADME/Tox. [Link]

-

ADMET predictions - VLS3D.COM. [Link]

-

Original triazine inductor of new specific molecular targets, with antitumor activity against nonsmall cell lung cancer - PubMed. [Link]

-

admetSAR. [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

-

ADMETlab 2.0. [Link]

-

AutoDock Vina Documentation. [Link]

-

SwissADME - YouTube. [Link]

-

In Silico Modeling: Accelerating drug development - Patheon pharma services. [Link]

-

AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC - PubMed Central. [Link]

-

AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. [Link]

-

Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins | ACS Medicinal Chemistry Letters. [Link]

-

Applications and Limitations of In Silico Models in Drug Discovery. [Link]

-

swiss ADME tutorial - YouTube. [Link]

Sources

- 1. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 3. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ADMETlab 2.0 [admetmesh.scbdd.com]

- 9. ADMET-AI [admet.ai.greenstonebio.com]

- 10. youtube.com [youtube.com]

- 11. admetSAR [lmmd.ecust.edu.cn]

- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 22. youtube.com [youtube.com]

- 23. compchems.com [compchems.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Benzamide Triazine Derivatives

Introduction: The Analytical Imperative for Benzamide Triazine Derivatives

Benzamide triazine derivatives represent a burgeoning class of heterocyclic compounds with significant therapeutic potential, spanning applications from oncology to neurodegenerative disorders. Their efficacy is intrinsically linked to their precise molecular architecture. The substitution patterns on both the benzamide and triazine rings dictate crucial pharmacological properties, including target affinity, metabolic stability, and bioavailability. Consequently, rigorous structural elucidation is not merely a perfunctory step but the very bedrock of rational drug design and development in this chemical space.

This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural characterization of these complex molecules. As a Senior Application Scientist, the emphasis here is not just on the "how" but the "why"—the causal relationships between molecular features and their spectral manifestations. This document is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently interpret multifaceted spectroscopic data, ensuring the scientific integrity of their findings.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For benzamide triazine derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are all vital pieces of the structural puzzle.

Key Diagnostic Regions for Benzamide Triazine Derivatives:

-

Amide Protons (N-H): The chemical shift of the amide proton is highly variable and solvent-dependent, typically appearing as a broad singlet. In a non-hydrogen bonding solvent like CDCl₃, it may be found around 6-8 ppm. However, in a hydrogen-bonding solvent like DMSO-d₆, the signal can shift significantly downfield to δ 8-10 ppm or even higher due to the formation of hydrogen bonds with the solvent.[1][2] The presence and position of this signal are primary indicators of the benzamide moiety. The difference in chemical shifts between the two primary amide protons can be an index of intramolecular hydrogen bond strength.[3]

-

Aromatic Protons: Protons on the benzamide phenyl ring typically resonate in the δ 7-8.5 ppm region.[4] The ortho-protons to the carbonyl group are generally the most deshielded due to the electron-withdrawing nature and magnetic anisotropy of the C=O bond. The substitution pattern on the ring will dictate the multiplicity and coupling constants, allowing for unambiguous assignment. Protons on the triazine ring, if present, are highly deshielded and appear downfield, often above δ 8.5 ppm.[5]

-

Alkyl/Substituent Protons: Protons on alkyl or other substituent groups attached to the triazine or benzamide rings will appear in their characteristic regions. For instance, protons on a carbon adjacent to a nitrogen atom in the triazine ring will be deshielded and typically appear in the δ 3-4 ppm range.[6]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Benzamide Triazine Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| Amide (N-H) | 6.0 - 10.0+ | Highly solvent and concentration dependent.[1][3] |

| Aromatic (Benzamide) | 7.0 - 8.5 | Ortho protons to C=O are most downfield.[4] |

| Aromatic (Triazine) | 8.5 - 9.5 | If protons are present on the ring.[5] |

| Protons α to Triazine N | 3.0 - 4.5 | Deshielded by the electronegative nitrogen.[6] |

| Other Alkyl Protons | 0.5 - 3.0 | Depends on proximity to electron-withdrawing groups. |

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

While ¹H NMR maps the proton environments, ¹³C NMR provides a direct look at the carbon skeleton. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.[7]

Key Diagnostic Signals:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is a key diagnostic peak, appearing significantly downfield in the δ 160-175 ppm region.[8] Its presence is a strong confirmation of the benzamide structure.

-

Triazine Ring Carbons: The carbon atoms within the 1,3,5-triazine ring are highly deshielded due to the presence of three electronegative nitrogen atoms. These signals are typically found in the δ 165-175 ppm range.[9][10][11]

-

Aromatic Carbons: Carbons of the benzamide phenyl ring resonate in the δ 120-140 ppm range. The quaternary carbon attached to the carbonyl group is often weaker and more downfield than the protonated carbons.[7]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Benzamide Triazine Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Amide Carbonyl (C=O) | 160 - 175 | Generally a sharp, distinct peak.[8] |

| Triazine Ring Carbons | 165 - 175 | Highly deshielded.[9][10][11] |

| Aromatic (Benzamide) | 120 - 140 | Quaternary carbons may be weaker. |

| Carbons α to Triazine N | 40 - 60 | Dependent on the nature of the substituent. |

| Other Alkyl Carbons | 10 - 40 | Shielded compared to aromatic carbons. |

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Characteristic Absorption Bands for Benzamide Triazine Derivatives:

-

N-H Stretch: Primary amides (R-CONH₂) exhibit two distinct N-H stretching bands in the 3200-3400 cm⁻¹ region.[12][13] These bands are typically sharp but can be broadened by hydrogen bonding. Secondary amides (R-CONHR') will show a single N-H stretch in this region.

-

C=O Stretch (Amide I Band): This is one of the most intense and characteristic peaks in the IR spectrum of a benzamide derivative, appearing in the range of 1630-1680 cm⁻¹.[12][14][15] Its position can be influenced by conjugation and hydrogen bonding.

-

N-H Bend (Amide II Band): This band, resulting from the bending vibration of the N-H bond, is found around 1550-1650 cm⁻¹.[16]

-

C=N and C=C Stretches: The stretching vibrations of the C=N bonds in the triazine ring and the C=C bonds in the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.[17]

-

C-N Stretch: The stretching vibration of the C-N bond is typically observed in the 1200-1350 cm⁻¹ range.[16]

Table 3: Key IR Absorption Frequencies for Benzamide Triazine Derivatives

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3200 - 3400 | Medium-Strong |

| Carbonyl (C=O) | Stretch | 1630 - 1680 | Strong, Sharp |

| Amide (N-H) | Bend | 1550 - 1650 | Medium |

| Aromatic/Triazine (C=C, C=N) | Stretch | 1400 - 1600 | Medium-Variable |

| Amide (C-N) | Stretch | 1200 - 1350 | Medium |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Ionization Techniques:

For benzamide triazine derivatives, electrospray ionization (ESI) is a commonly used "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[18] This is crucial for accurately determining the molecular weight. Electron impact (EI) is a "harder" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

Fragmentation Analysis:

The fragmentation pattern in the mass spectrum is a roadmap of the molecule's weakest bonds and most stable fragments. Common fragmentation pathways for benzamide triazine derivatives include:

-

Cleavage of the Amide Bond: Loss of the benzoyl group (C₆H₅CO) or the amino group (NH₂) can be observed.

-

Fragmentation of the Triazine Ring: The triazine ring can undergo cleavage, leading to the loss of small neutral molecules like HCN.

-

Loss of Substituents: Substituents on either the benzamide or triazine rings can be cleaved, and the mass difference can help identify them.

The stability of the aromatic rings often results in a prominent molecular ion peak, especially with soft ionization techniques.[19]

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

NMR Spectroscopy:

-

Weigh 5-10 mg of the benzamide triazine derivative.[9]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[9] Note that solubility can be an issue for some triazine derivatives; using trifluoroacetic acid (TFA) as a co-solvent can improve solubility.[20]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[9]

-

Gently agitate the tube to ensure complete dissolution.

IR Spectroscopy (ATR-FTIR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-